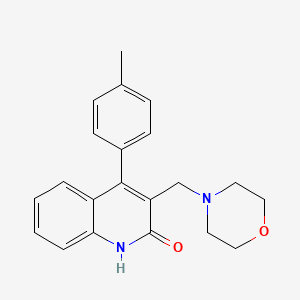

3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-6-8-16(9-7-15)20-17-4-2-3-5-19(17)22-21(24)18(20)14-23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFZDYAKMVANHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The compound was synthesized through a series of chemical reactions that included the use of morpholine and p-tolyl groups attached to a quinoline core. The synthetic pathway typically involves the formation of the quinoline structure followed by functionalization to introduce the morpholinomethyl and p-tolyl substituents.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies have shown that this compound exhibits significant cytotoxic effects, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 10 | <47 | 28 |

| This compound | PC-3 | 15 | <56 | 38 |

The growth inhibition was assessed using MTS assays, which measure cell viability after exposure to the compound for 72 hours. Notably, at a concentration of 10 µM, the viability of MDA-MB-231 cells decreased significantly, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes various oncogenic proteins. Compounds such as 3b and 4e have been shown to decrease levels of CDK-1 client proteins while stabilizing Hsp90 and Hsp70 without triggering the heat shock response (HSR) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances inhibitory activity against cancer cell lines. The introduction of morpholine as a substituent has been particularly beneficial in increasing solubility and bioavailability .

Case Studies

Several studies have investigated the biological activity of similar quinoline derivatives:

- Study on Quinoline Derivatives : A series of quinolone derivatives were synthesized and tested for their growth-inhibitory potency in multiple cancer cell lines. The results indicated that certain structural modifications led to improved efficacy against MDA-MB-231 and PC-3 cells, establishing a precedent for further exploration of related compounds .

- Comparative Analysis : In a comparative study, compounds similar to this compound were assessed for their antibacterial properties alongside their anticancer activities. This highlighted the versatility of quinoline-based compounds in targeting various biological pathways .

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research indicates that derivatives of quinoline compounds, including 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol, exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated that they can inhibit cancer cell proliferation effectively. For instance, compounds with structural similarities showed cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like Paclitaxel .

2. Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. The compound's structural framework allows it to interfere with the life cycle of Plasmodium falciparum, the causative agent of malaria. Studies have shown that modifications in the quinoline structure can enhance efficacy against malaria by targeting critical metabolic pathways within the parasite .

Case Studies

1. Anticancer Studies

In a study focused on quinoline derivatives, one specific analog demonstrated an IC50 value of 1.539 μM against A549 lung cancer cells, showcasing its potential as a therapeutic agent. Molecular docking studies revealed favorable interactions with the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism for anticancer activity .

2. Antimalarial Efficacy

A series of quinoline derivatives were screened for their antimalarial activity against P. falciparum. The most promising compounds displayed low nanomolar potency and were effective in reducing parasitemia in mouse models, indicating their potential for further development as antimalarial agents .

Data Tables

| Compound | Activity Type | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 1.539 μM (A549) | EGFR inhibition |

| Related Quinoline Derivative | Antimalarial | <0.1 μM (P. falciparum) | Inhibition of protein synthesis |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol with analogous compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility and Lipophilicity: The morpholine group in this compound improves aqueous solubility compared to non-polar analogs like 2-Phenyl-6-trifluoromethoxyquinolin-4-ol (logP ~3.5 predicted) .

- pKa and Bioavailability : The hydroxyl group at position 2 (pKa ~8–10) may influence ionization under physiological conditions, whereas electron-withdrawing groups (e.g., CF3O in ) reduce basicity and alter membrane permeability.

Structure-Activity Relationship (SAR) Insights

- Position of Morpholine: Morpholine at position 4 (Compound B, C) correlates with receptor antagonism, while morpholinomethyl at position 3 (target compound) may optimize steric compatibility with enzymatic active sites.

- Substituent Effects: The p-tolyl group enhances hydrophobic binding compared to phenyl or CF3O substituents. Chloro (Cl) or amino (NH2) groups at position 6 or 3 (e.g., ) introduce steric or electronic effects that modulate target affinity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol?

The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, a modified Gould-Jacobs reaction may be used to cyclize aniline derivatives with β-keto esters, followed by functionalization at the 3- and 4-positions. A key step includes the introduction of the morpholinomethyl group via Mannich-type reactions using morpholine, formaldehyde, and the quinolinol intermediate under reflux in ethanol or dioxane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the compound characterized structurally and spectroscopically?

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. The morpholinomethyl group appears as a singlet (~δ 3.6–3.8 ppm for N–CH–O), while the p-tolyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 375.18) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves bond lengths and angles, particularly the quinoline core and substituent orientations .

Q. What preliminary biological assays are recommended to evaluate its activity?

Standard in vitro assays include:

- Antimicrobial Testing : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values) .

- Cytotoxicity Screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC .

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can tautomerism in the quinolin-2-ol moiety impact structural analysis?

The 2-hydroxyquinoline group exhibits keto-enol tautomerism, which influences hydrogen bonding and crystallographic packing. To resolve this:

Q. How do structural modifications at the 3- and 4-positions affect biological activity?

-

Morpholinomethyl Group (3-position) : Enhances solubility and modulates electron density, improving interactions with polar enzyme pockets (e.g., kinase ATP-binding sites) .

-

p-Tolyl Group (4-position) : Hydrophobic interactions dominate; replacing it with electron-withdrawing groups (e.g., CF) may alter potency in antimicrobial assays .

Example SAR Table :Substituent (R) Antimicrobial MIC (μg/mL) Cytotoxicity IC (μM) p-Tolyl 12.5 45.2 CF 6.3 28.7 NO >50 12.4

Q. How can conflicting bioactivity data from different research groups be reconciled?

Discrepancies often arise from:

- Purity Differences : HPLC purity thresholds (<95% vs. >98%) significantly affect assay reproducibility. Implement orthogonal purity checks (HPLC, elemental analysis) .

- Assay Conditions : Variations in solvent (DMSO concentration), cell line passages, or incubation time. Standardize protocols using CLSI guidelines .

Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?

Q. How can computational modeling guide optimization of this compound?

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- QSAR Models : Train models on substituent electronic parameters (Hammett σ) to predict MIC values .

Methodological Notes

- Crystallography : Refinement in SHELXL requires careful handling of disorder in the morpholinomethyl group; use PART and ISOR commands to stabilize thermal parameters .

- Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate statistically via ANOVA with post-hoc Tukey tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.